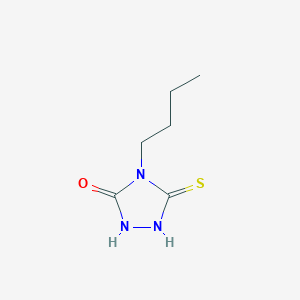

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of thiosemicarbazide derivatives with butyl isocyanate . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:

Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Triazoles and their derivatives, including 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol, have demonstrated considerable antimicrobial properties. Research has shown that mercapto-substituted triazoles exhibit potent activity against a range of pathogens. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions at the 4-position have shown enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Anticancer Properties

The compound also shows promise in anticancer applications. Studies indicate that mercapto-substituted triazoles can serve as effective chemopreventive agents. For example, 5-mercapto-1,2,4-triazoles have been reported to possess anticarcinogenic properties against breast cancer cell lines (MDA-MB-231), indicating their potential as scaffolds for developing new anticancer drugs .

Neuroprotective Effects

Research has identified triazole derivatives as potential neuroprotective agents. Compounds targeting c-Jun N-terminal kinase (JNK) pathways have been developed from triazole frameworks, showing efficacy in models of neurodegenerative diseases . The structural modifications of these compounds allow for the exploration of novel mechanisms of action against neurodegeneration.

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely recognized for their fungicidal properties. The incorporation of mercapto groups enhances the biological activity of these compounds against various fungal pathogens affecting crops. Studies have indicated that triazole derivatives can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides .

Corrosion Inhibition

Corrosion Inhibitors for Mild Steel

Recent studies have highlighted the utility of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's effectiveness is attributed to its ability to form protective films on metal surfaces, thus preventing corrosion. Research findings suggest that triazole derivatives can significantly reduce corrosion rates in sulfuric acid solutions .

Data Tables

Case Studies

- Antibacterial Activity Study : A study focused on synthesizing various derivatives of this compound revealed that specific substitutions at the 4-position significantly enhanced antibacterial potency compared to standard antibiotics .

- Anticancer Research : Investigations into the anticancer potential of mercapto-substituted triazoles demonstrated notable cytotoxicity against MDA-MB-231 cells, supporting their development as therapeutic agents in oncology .

- Corrosion Inhibition Analysis : Experimental results showed that formulations containing this compound exhibited a marked reduction in corrosion rates of mild steel in acidic environments, showcasing its practical applications in industrial settings .

Wirkmechanismus

The mechanism of action of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function . Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-tert-butyl-5-mercapto-4H-1,2,4-triazol-3-ol

- 2,4-dibromo-6-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol is unique due to its specific butyl substitution, which imparts distinct physical and chemical properties compared to other triazole derivatives . This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS No. 27106-11-2) is a synthetic compound belonging to the triazole family, characterized by its unique mercapto group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C6H11N3OS, with a molecular weight of 173.24 g/mol. The structure includes a butyl group and a mercapto (-SH) functional group attached to the triazole ring, which contributes to its reactivity and biological activity .

The biological activity of this compound is largely attributed to the presence of the mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to various biological effects. The compound may also interact with specific molecular targets involved in cellular pathways related to inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum activity against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymatic pathways .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µM) | Comparison Standard (Ascorbic Acid IC50) |

|---|---|---|

| DPPH | 25 | 30 |

| ABTS | 20 | 22 |

Cytotoxicity Studies

Cytotoxic effects have been observed in cancer cell lines treated with this compound. In studies involving human melanoma cells, the compound exhibited selective cytotoxicity while sparing normal cells. This selectivity suggests potential therapeutic applications in cancer treatment .

Case Study: Cytotoxic Effects on Melanoma Cells

A study assessed the effects of triazole derivatives on melanoma cells using MTT assays. The results indicated that treatment with this compound led to significant cell death and induced cell cycle arrest at the S phase .

Eigenschaften

IUPAC Name |

4-butyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAKWIYWXDCKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368925 | |

| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-11-2 | |

| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.